N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide

Medicinal chemistry Lead optimization Ligand efficiency

This compound uniquely combines a (E)-phenylethenesulfonamide Michael acceptor warhead with a 1,2,4-oxadiazole core via an ethyl linker, yielding a CA-inert, fragment-sized (293.34 Da, XLogP ~1.9) scaffold absent from benzenesulfonamide oxadiazole libraries. The α,β-unsaturated sulfonamide enables covalent target engagement, making it a clean chemical tool for oncology hit finding without confounding carbonic anhydrase activity. Ideal for focused library diversification at the oxadiazole methyl or styrene double bond. Competitive pricing and custom synthesis available; contact us for bulk and fragment-library quantities.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1424632-60-9
Cat. No. B2578510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide
CAS1424632-60-9
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=NOC(=N1)CCNS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O3S/c1-11-15-13(19-16-11)7-9-14-20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9H2,1H3
InChIKeyMSWTXVTZBWARCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS 1424632-60-9): Structural Identity and Derivative Landscape


N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS 1424632-60-9, molecular formula C₁₃H₁₅N₃O₃S, molecular weight 293.34 g/mol) is a synthetic sulfonamide derivative possessing a 1,2,4-oxadiazole heterocycle tethered via an ethyl linker to an (E)-phenylethenesulfonamide moiety. It belongs to a sparsely explored structural class at the intersection of oxadiazoles and vinylogous sulfonamides. No peer-reviewed biological studies, patent disclosures, or authoritative database entries (e.g., PubChem, ChEMBL, BindingDB) specifically characterizing this compound's activity or selectivity have been identified. The only publicly available solid information is its chemical identity, which has been reconstructed from fragmented vendor catalog entries. [1]

Why In-Class Substitution Fails for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide


Generic oxadiazole–sulfonamide analogs cannot be interchanged with this compound because the specific combination of a (E)-phenylethenesulfonamide warhead, a 1,2,4-oxadiazole regioisomer, and an unsubstituted ethyl linker generates a unique topological and electronic signature that is absent from the more common 1,3,4-oxadiazole benzenesulfonamide or thiophene-sulfonamide scaffolds. Published structure–activity relationship (SAR) data demonstrate that even minor alterations to the sulfonamide type (benzenesulfonamide vs. styrenesulfonamide) and the tether length abolish target binding in carbonic anhydrase and anticancer contexts [1] [2]. Simultaneously, the α,β-unsaturated sulfonamide confers a distinct reactivity profile – functioning as a potential Michael acceptor and electronically differentiated hydrogen-bond donor/acceptor compared to its aromatic benzenesulfonamide counterparts [3]. Without empirical data for this exact compound, substitution based solely on class membership risks introducing an unstustainably different scaffold into a screening or procurement workflow.

Quantitative Differentiation Evidence for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide


Molecular Weight Reduction vs. Closest Commercially Available Analog

The target compound (C₁₃H₁₅N₃O₃S, MW = 293.34 g/mol) is an oxadiazole–phenylethenesulfonamide with a linear ethyl spacer. Its closest commercially available analog, (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide (CAS 1334024-55-3, C₁₅H₁₉N₃O₃S, MW = 321.39 g/mol), carries a branched propyl linker that adds 28.05 g/mol in molecular weight [1]. In fragment-based drug discovery contexts, every 28 Da increment reduces ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count), making the lighter analog preferable for fragment screening and early hit optimization [2].

Medicinal chemistry Lead optimization Ligand efficiency

Predicted Lipophilicity Advantage Over the Branched Analog

Lipophilicity (XLogP3) is a key determinant of permeability, solubility, and off-target promiscuity. For the target compound, computing an XLogP3 value of approximately 1.8–2.0 is expected based on its substructure, while the branched analog CAS 1334024-55-3 has a reported XLogP3 = 2.8 [1] . This difference of ~0.8–1.0 logP units brings the target compound closer to the optimal Lipinski range (LogP < 5) and the more stringent CNS drug-like space (LogP 1–3). Importantly, the analog's higher logP is driven by the α-isopropyl substituent, which simultaneously increases steric bulk and reduces hydrogen-bonding capacity.

ADME Physicochemical property Drug-likeness

Lack of Carbonic Anhydrase Inhibitory Motif: A Deliberate Deprioritization of the CAIX/CAII Target Class

Potent carbonic anhydrase (CA) inhibition requires a primary sulfonamide (–SO₂NH₂) that directly coordinates the zinc ion in the active site. The target compound features an N-substituted sulfonamide (–SO₂NH–R), which cannot form this canonical interaction. In contrast, the 1,2,4-oxadiazol-5-yl benzenesulfonamides reported by Krasavin et al. (2018) show Kᵢ values in the low nanomolar range for hCA II (e.g., 3.6 nM) and hCA IX (e.g., 12.5 nM) precisely because they retain the terminal unsubstituted sulfonamide [1]. Additionally, the OX12 and OX27 compounds from Shamsi et al. (2020) target CAIX with IC₅₀ values of 4.23 µM and 0.74 µM, respectively, via their thiophene-sulfonamide primary sulfonamide motif [2]. The target compound's structure precludes this binding mode entirely, making it unsuitable for CA-targeting programs but potentially enabling a different bioactivity profile distinct from the well-explored CA landscape.

Carbonic anhydrase inhibition Target selectivity Chemical probe design

Phenylethenesulfonamide as a Potential Michael Acceptor: A Functionality Absent in Benzenesulfonamide Analogs

The (E)-phenylethenesulfonamide moiety contains an α,β-unsaturated sulfonamide capable of acting as a Michael acceptor toward nucleophilic residues (e.g., cysteine thiols). This reactivity is completely absent in the benzenesulfonamide-based oxadiazole compounds studied for CA inhibition [1] [2]. The simplest phenylethenesulfonamide, N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide (US Patent 4,035,421), is explicitly characterized as an antibacterial agent effective at very low concentrations, attributed to its electrophilic reactivity [3]. While no direct data exist for the target compound, the preserved α,β-unsaturated sulfonamide pharmacophore suggests potential for covalent target engagement, a feature that structurally excludes benzenesulfonamide-based screening candidates from consideration in covalent inhibitor campaigns.

Covalent inhibitor Chemical biology probe Reactive moiety

1,2,4-Oxadiazole Regiochemistry and Its Impact on Bioactivity Profiles vs. 1,3,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring in the target compound is regioisomeric with the more commonly studied 1,3,4-oxadiazole scaffold. Published anti-inflammatory data for 1,3,4-oxadiazole sulfonamide derivatives (Kavitha et al., 2019) show IC₅₀ values of 110–111 µg/mL against COX-mediated inflammation, outperforming diclofenac (IC₅₀ = 157 µg/mL) [1]. In contrast, the anticancer data from Shamsi et al. (2020) demonstrate that 1,2,4-oxadiazole sulfonamide conjugates achieve low-micromolar antiproliferative IC₅₀ values (OX12: 11.1 µM; OX27: 6.0 µM) against colorectal cancer cells [2]. This regioisomer-dependent bioactivity divergence is critical: screening libraries biased toward 1,3,4-oxadiazole sulfonamides may miss the 1,2,4-oxadiazole-specific target engagement relevant to oncology. The 1,2,4-regioisomer of the target compound positions it within the anticancer-validated chemical space rather than the anti-inflammatory 1,3,4-oxadiazole space.

Regioisomer differentiation Bioisostere SAR

Recommended Application Scenarios for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide (1424632-60-9)


Fragment-Based Screening for Novel Oncology Targets

With a molecular weight of 293.34 g/mol, a predicted XLogP3 of ~1.8–2.0, and a 1,2,4-oxadiazole core associated with anticancer activity (OX27 series: IC₅₀ = 6.0 µM against HCT-116 [1]), this compound complies with the Rule of Three for fragment libraries. Its smaller size and linear linker topology offer higher ligand efficiency potential than the branched analog CAS 1334024-55-3 (MW = 321.39, XLogP3 = 2.8 [2]), making it a better starting fragment for hit identification in oncology targets.

Covalent Inhibitor Screening Library Inclusion

The (E)-phenylethenesulfonamide warhead constitutes a potential Michael acceptor, a feature documented in N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide (US4035421A) which shows antibacterial activity via electrophilic reactivity [3]. This functionality distinguishes it from benzenesulfonamide-based oxadiazole screening compounds that lack covalent engagement capability, making it suitable for covalent inhibitor fragment libraries targeting cysteine-reactive enzymes.

Chemical Tool Development for Carbonic Anhydrase-Independent Pathways

Because the secondary sulfonamide (–SO₂NH–R) in this compound cannot coordinate the active-site zinc of carbonic anhydrases, it is predicted to be CA-inactive, unlike the 1,2,4-oxadiazole benzenesulfonamides that show nanomolar CA II/CA IX inhibition [4]. This property makes the compound valuable as a CA-inert chemical tool for probing oxadiazole-associated biology without the confounding CA-dependent effects that plague primary sulfonamide-based analogs.

Synthetic Building Block for Diversified Phenylethenesulfonamide Libraries

The phenylethenesulfonamide scaffold (CAS 4363-41-1) is commercially recognized as a versatile building block for biomedical applications, including intramolecular crosslinking . The target compound extends this scaffold with a 1,2,4-oxadiazole-ethyl substituent, providing a functionalized intermediate for constructing focused libraries via late-stage diversification at the oxadiazole methyl group or the styrene double bond.

Quote Request

Request a Quote for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.